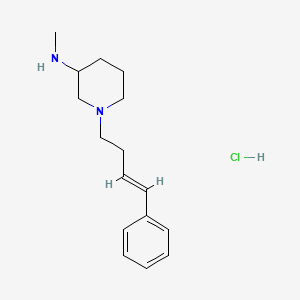

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride

Description

Historical Development of Piperidine-Based Research Compounds

Piperidine derivatives have been integral to pharmaceutical development since the 19th century, with early work focusing on alkaloid isolation and structural characterization. The six-membered piperidine ring, first identified in natural products like piperine, became a cornerstone for synthetic modifications due to its conformational flexibility and ability to mimic bioactive peptide structures. By the mid-20th century, advances in stereoselective synthesis enabled the creation of substituted piperidines with tailored pharmacological profiles, including antipsychotics and analgesics.

The target compound represents a modern iteration of this legacy, incorporating an (E)-configured 4-phenylbut-3-enyl side chain and N-methylamine substitution at the 3-position. Such structural innovations reflect the pharmaceutical industry's shift toward derivatives with enhanced target specificity and metabolic stability. Recent synthetic breakthroughs, such as gold(I)-catalyzed oxidative amination, have further expanded access to complex piperidine architectures like this hydrochloride salt.

Structural Classification Within Nitrogen-Containing Heterocycles

Piperidines belong to the azacycloalkane family, characterized by a six-membered ring containing one nitrogen atom. The compound’s structure features three distinct regions:

- Piperidine core : A chair-conformation-favorable cyclohexane analog with sp³-hybridized nitrogen

- (E)-4-Phenylbut-3-enyl substituent : A planar, conjugated system extending from the N1 position

- N-Methylamine group : A secondary amine at C3, protonated as a hydrochloride salt

Table 1: Comparative Analysis of Nitrogen-Containing Heterocycles

| Heterocycle | Ring Size | Nitrogen Position | Example Derivative | Key Feature |

|---|---|---|---|---|

| Piperidine | 6-membered | 1 | Target compound | Sp³-hybridized nitrogen |

| Pyrrolidine | 5-membered | 1 | Proline | Enhanced ring strain |

| Pyridine | 6-membered | 1 | Nicotine | Aromatic, sp²-hybridized nitrogen |

The (E)-stereochemistry of the butenyl side chain introduces geometric constraints that influence molecular recognition processes. This contrasts with smaller heterocycles like pyrrolidine, where increased ring strain limits substitution patterns.

Academic Research Significance in Medicinal Chemistry

Piperidine derivatives constitute over 20% of FDA-approved small-molecule drugs, spanning antidepressants, antivirals, and anticancer agents. The target compound’s structural features align with three key medicinal chemistry strategies:

- Bioisosteric replacement : The piperidine nitrogen serves as a hydrogen bond acceptor, mimicking natural amine functionalities

- Conformational control : The (E)-butenyl group restricts rotational freedom, potentially enhancing receptor binding specificity

- Salt formation : Hydrochloride formulation improves aqueous solubility for in vivo studies

Recent methodological advances, such as palladium-catalyzed enantioselective amination, have enabled the systematic exploration of stereochemical effects in compounds like this hydrochloride salt.

Structural Relationship to Other Piperidine Derivatives

The compound exhibits both similarities and divergences from classical piperidine architectures:

Table 2: Structural Comparison with Related Piperidine Derivatives

The (E)-configured double bond in the butenyl chain introduces electronic conjugation absent in saturated analogs, potentially altering electron density distribution across the piperidine ring. This structural motif mirrors trends in prostaglandin and leukotriene analogs, where olefin geometry critically impacts biological activity.

Synthetic routes to this compound likely employ strategies observed in related systems, such as:

- Reductive amination : For installing the C3-N-methylamine group

- Stereoselective olefination : To establish the (E)-butenyl configuration

- Acid-mediated cyclization : For piperidine ring formation

The hydrochloride salt formulation follows precedents set by neuromodulatory agents like donepezil, where ionic forms enhance blood-brain barrier permeability.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-1-[(E)-4-phenylbut-3-enyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-17-16-11-7-13-18(14-16)12-6-5-10-15-8-3-2-4-9-15;/h2-5,8-10,16-17H,6-7,11-14H2,1H3;1H/b10-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWXONSPEOOGAQ-OAZHBLANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)CCC=CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1CCCN(C1)CC/C=C/C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride typically involves the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the phenylbutenyl group: This step involves the addition of the phenylbutenyl moiety to the piperidine ring, often through nucleophilic substitution or addition reactions.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Neurological Research

Research has indicated that compounds similar to (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride may have potential applications in treating neurological disorders. The piperidine structure is often associated with various neuroactive compounds, which can modulate neurotransmitter systems.

Analgesic Properties

Studies have suggested that derivatives of piperidine can exhibit analgesic effects. The specific compound may interact with opioid receptors or other pain pathways, making it a candidate for further exploration in pain management therapies.

Cancer Research

The compound's structural components could also play a role in cancer treatment. Research into similar piperidine derivatives has shown promise in inhibiting tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest.

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : The initial step usually involves the formation of the piperidine ring through cyclization reactions.

- Alkylation : The introduction of the phenylbutenyl group is achieved through alkylation reactions, often utilizing alkyl halides or similar electrophiles.

- Hydrochloride Salt Formation : The final step involves the conversion of the base form to its hydrochloride salt to enhance solubility and stability.

Case Study 1: Neurological Effects

A study published in a peer-reviewed journal explored the effects of piperidine derivatives on neurotransmitter release. The findings indicated that certain modifications to the piperidine structure could enhance binding affinity to dopamine receptors, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease.

Case Study 2: Antitumor Activity

In another investigation, researchers evaluated a series of piperidine derivatives for their anticancer properties. Results demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, indicating a potential pathway for drug development.

Summary Table of Applications

Mechanism of Action

The mechanism of action of (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Structural and Pharmacological Insights

Alkenyl vs. Saturated Chains

The target compound’s (E)-4-phenylbut-3-en-1-yl group introduces rigidity and extended π-conjugation, likely enhancing binding to flat hydrophobic pockets in receptors (e.g., opioid or adrenergic receptors) .

Stereochemical Considerations

Diastereomeric forms, such as (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Hydrochloride (), demonstrate how stereochemistry influences bioactivity. The 3S,4S configuration could optimize interactions with chiral binding sites, though this may require enantioselective synthesis, increasing production costs.

Substituent Effects on Solubility and Metabolism

- Morpholine Sulfonyl Derivative (): The sulfonamide group introduces hydrogen-bonding capacity, favoring interactions with serine proteases or kinases, diverging from the target compound’s likely CNS focus.

Biological Activity

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride, also known by its CAS number 1353990-89-2, is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN2. Its structure features a piperidine ring substituted with a phenylbutenyl group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, particularly in cancer research and neuropharmacology. Below are some highlighted areas of biological activity:

Anticancer Activity

Several studies have investigated the anticancer properties of compounds with structural similarities to (E)-N-Methyl derivatives. For instance, compounds featuring piperidine rings have been shown to inhibit cell proliferation in various cancer cell lines through different mechanisms:

- Microtubule Destabilization : Certain analogs have demonstrated the ability to destabilize microtubules, leading to apoptosis in cancer cells. For example, a study reported that derivatives could inhibit microtubule assembly at concentrations as low as 20 µM, significantly affecting MDA-MB-231 breast cancer cells .

- Caspase Activation : The activation of caspases is a hallmark of apoptosis. Compounds similar to (E)-N-Methyl have been shown to enhance caspase activity, suggesting their potential as pro-apoptotic agents .

Neuropharmacological Effects

Piperidine derivatives are often explored for their effects on the central nervous system. Preliminary data suggest potential applications in treating conditions such as depression or anxiety due to their interaction with neurotransmitter systems:

- Dopaminergic Activity : Some studies indicate that piperidine derivatives can modulate dopaminergic pathways, which are crucial in mood regulation and reward mechanisms.

- Serotonin Receptor Interaction : Research has also suggested that these compounds may interact with serotonin receptors, potentially offering therapeutic benefits in mood disorders.

Research Findings and Case Studies

The following table summarizes key findings from recent studies related to the biological activity of piperidine derivatives including (E)-N-Methyl:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride?

- Methodology : The compound can be synthesized via multi-step reactions, including Mannich reactions or condensation of amines with ketones. For example, Mannich reactions using paraformaldehyde and phenethylamine hydrochloride as the amine component yield structurally similar piperidine derivatives with high efficiency (87–98% yields) . Amide bond formation, as seen in analogous syntheses, requires coupling agents and purification via crystallization .

- Characterization : Confirm structure using , NMR, UV-Vis (λmax ~255 nm), and mass spectrometry .

Q. What safety protocols are critical for handling this compound?

- Handling : Avoid inhalation, skin contact, or ingestion. Use PPE (gloves, goggles) and work in a fume hood. No special fire/explosion measures are required, but standard lab safety practices apply .

- Storage : Store at -20°C in airtight containers; stability is maintained for ≥5 years under these conditions .

Q. Which analytical techniques validate purity and structural integrity?

- Primary Methods :

- NMR Spectroscopy : Resolve stereochemistry and confirm functional groups (e.g., piperidine ring, vinyl group) .

- UV-Vis Spectroscopy : Verify absorbance maxima (e.g., λmax = 255 nm) .

- HPLC : Assess purity (≥98%) and detect impurities .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

- Strategies :

- Catalyst Selection : Use Lewis acids (e.g., ZnCl2) to enhance Mannich reaction rates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Temperature Control : Stepwise heating (e.g., 60–80°C) minimizes side reactions .

Q. How should researchers resolve contradictions in NMR data between batches?

- Approach :

- Solvent Effects : Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to identify shifts caused by hydrogen bonding .

- Isotopic Purity : Ensure deuterated solvents are anhydrous to prevent peak splitting .

- Cross-Validation : Use mass spectrometry to confirm molecular weight discrepancies .

Q. What experimental designs assess the compound’s stability under varying conditions?

- Protocol :

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation via HPLC .

- Thermal Stability : Heat samples to 40–60°C and monitor decomposition kinetics using TGA/DSC .

Q. Which in vitro models are suitable for studying its biological activity?

- Models :

- Receptor Binding Assays : Screen for affinity to opioid or σ receptors, given structural similarities to fentanyl analogs .

- Cell Viability Assays : Use MTT assays on neuronal cell lines to evaluate cytotoxicity .

Q. How to design impurity profiling studies for regulatory compliance?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.